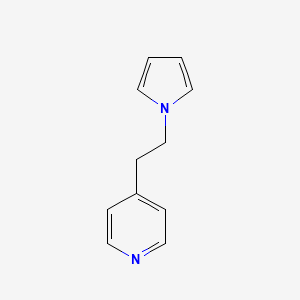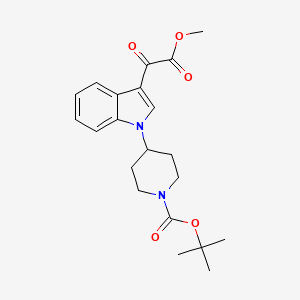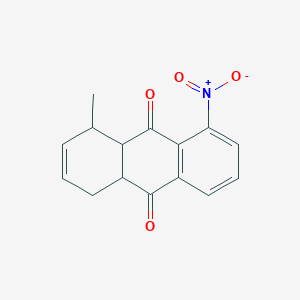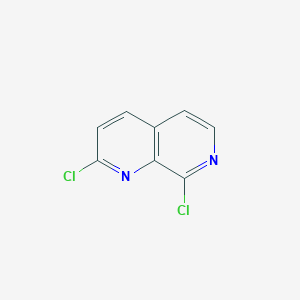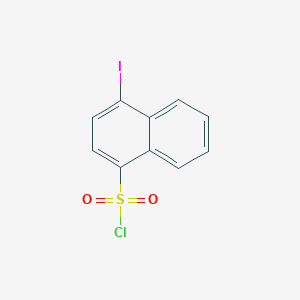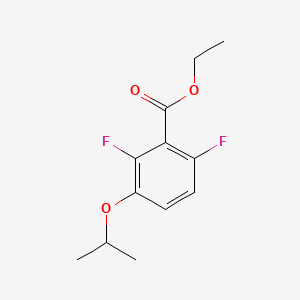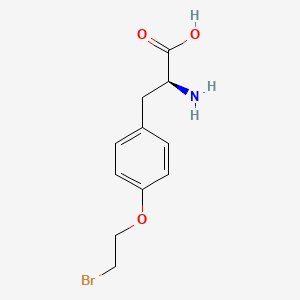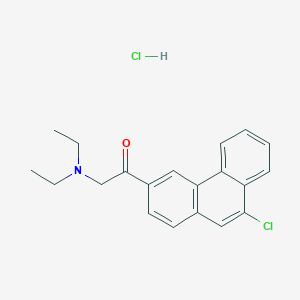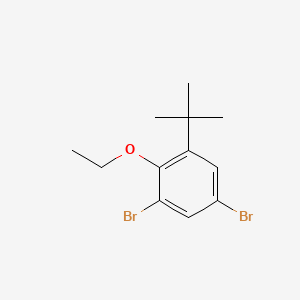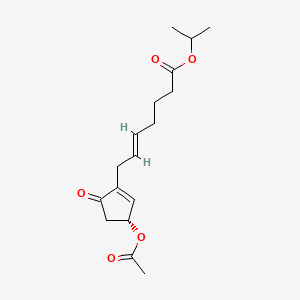
Isopropyl (R)-7-(3-acetoxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a cyclopentenyl ring, and a heptenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentenyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Heptenoate Chain: This step involves the esterification of the intermediate compound with heptenoic acid under acidic conditions.
Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenyl ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Isopropyl ®-7-(3-Hydroxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Isopropyl ®-7-(3-Methoxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness: Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(3R)-3-acetyloxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C17H24O5/c1-12(2)21-17(20)9-7-5-4-6-8-14-10-15(11-16(14)19)22-13(3)18/h4,6,10,12,15H,5,7-9,11H2,1-3H3/b6-4+/t15-/m0/s1 |
InChI Key |
RDSSRNWAHMHCGH-DRDHIDPGSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/CC1=C[C@@H](CC1=O)OC(=O)C |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


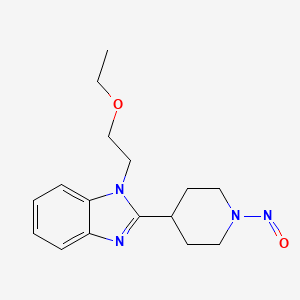
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
